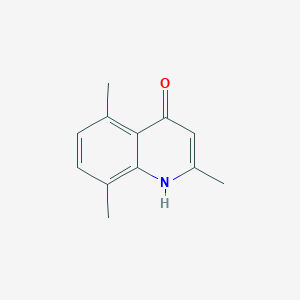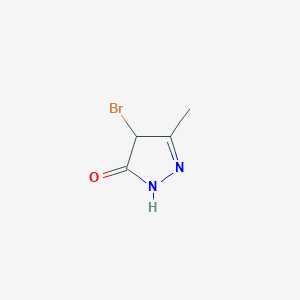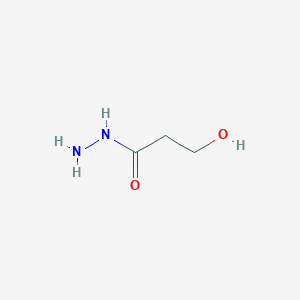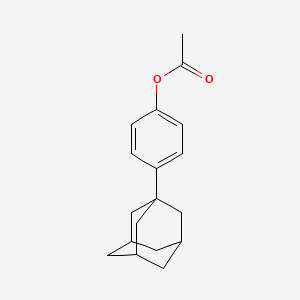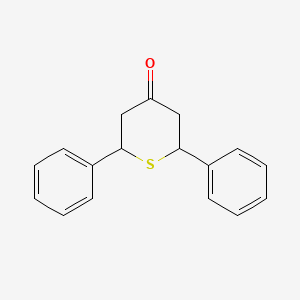
2,6-Diphenyl-tetrahydro-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Diphenyl-tetrahydro-thiopyran-4-one” is a chemical compound with the molecular formula C17H16OS . It has been used in the preparation of meso 1,9-diketones .
Molecular Structure Analysis
The molecular structure of “2,6-Diphenyl-tetrahydro-thiopyran-4-one” can be analyzed using various computational tools. The compound has a molecular weight of 268.4 g/mol . The InChI string representation of the molecule is InChI=1S/C17H16OS/c18-15-11-16 (13-7-3-1-4-8-13)19-17 (12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Diphenyl-tetrahydro-thiopyran-4-one” include a molecular weight of 268.4 g/mol, a density of 1.2±0.1 g/cm³, a boiling point of 447.7±45.0 °C at 760 mmHg, and a flash point of 254.4±14.4 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
2,6-diphenylthian-4-one serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential biological activities, including cytotoxic effects against cancer cell lines . The compound’s versatility in chemical reactions allows for the creation of a diverse array of molecules with potential pharmacological applications.
Material Science
In the realm of materials science, derivatives of 2,6-diphenylthian-4-one could be utilized to develop new polymers or coatings with unique properties. The compound’s structure could lend itself to the creation of materials with specific optical or electrical characteristics, which could be beneficial in creating advanced materials for industrial use .
Environmental Science
The structural framework of 2,6-diphenylthian-4-one may be modified to design molecules that can aid in environmental protection. For instance, its derivatives could be used in the development of sensors for detecting environmental pollutants or in the synthesis of compounds that help in the degradation of hazardous substances .
Analytical Chemistry
In analytical chemistry, 2,6-diphenylthian-4-one and its derivatives can be employed as standards or reagents in various spectroscopic methods. Their unique chemical shifts in NMR spectroscopy, for example, can be used for the conformational analysis of complex organic molecules .
Agriculture
While direct applications in agriculture for 2,6-diphenylthian-4-one are not well-documented, its chemical structure suggests potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s derivatives may act as active ingredients or synergistic additives .
Pharmacology
2,6-diphenylthian-4-one derivatives have been investigated for their pharmacological properties. They could serve as lead compounds in drug discovery, particularly in the search for new therapeutic agents with anti-inflammatory, analgesic, or antimicrobial activities .
Propriétés
IUPAC Name |
2,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source


|
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyltetrahydro-4H-thiopyran-4-one | |
CAS RN |
37014-01-0 |
Source


|
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
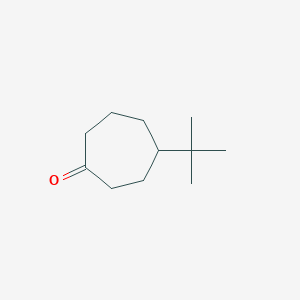
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)




